REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:16]3[C:11](=[CH:12][C:13]([C:17]([NH2:19])=O)=[CH:14][CH:15]=3)[C:10](=[O:20])[O:9]2)=[CH:4][CH:3]=1>S(Cl)(Cl)=O.CN(C=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[C:16]3[C:11](=[CH:12][C:13]([C:17]#[N:19])=[CH:14][CH:15]=3)[C:10](=[O:20])[O:9]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1OC(C2=CC(=CC=C12)C(=O)N)=O
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
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Details
|
The thionyl chloride was then evaporated
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Type
|
DISSOLUTION
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Details
|
the residue was dissolved in hot IPA (100 mL)
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Type
|
TEMPERATURE
|
Details
|
On cooling
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1OC(C2=CC(=CC=C12)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |